molecular formula C14H14N4O3S B11193793 N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11193793
M. Wt: 318.35 g/mol
InChI Key: YCQUTISXULBNPS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazolopyridine sulfonamides. . The structure of this compound includes a triazole ring fused to a pyridine ring, with a sulfonamide group attached, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of a triazolopyridine derivative with a sulfonyl chloride. One common method involves the use of N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide as a starting material, which is then reacted with 4-methoxybenzyl chloride under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, like dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of specific enzymes and molecular targets. For instance, its antimalarial activity is attributed to the inhibition of falcipain-2, a cysteine protease essential for the hydrolysis of hemoglobin in Plasmodium falciparum . By inhibiting this enzyme, the compound disrupts the parasite’s ability to obtain nutrients, leading to its death.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other triazolopyridine derivatives and sulfonamides:

The uniqueness of this compound lies in its specific structure, which combines the triazolopyridine core with a sulfonamide group, providing a versatile scaffold for diverse biological activities.

Properties

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C14H14N4O3S/c1-2-21-12-5-3-11(4-6-12)17-22(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3

InChI Key

YCQUTISXULBNPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

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